molecular formula C15H14ClNO3 B12573830 Phenyl [(4-chloro-2-hydroxyphenyl)methyl]methylcarbamate CAS No. 485396-33-6

Phenyl [(4-chloro-2-hydroxyphenyl)methyl]methylcarbamate

Cat. No.: B12573830
CAS No.: 485396-33-6
M. Wt: 291.73 g/mol
InChI Key: JAYGWOMQGJLJAG-UHFFFAOYSA-N
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Description

Phenyl [(4-chloro-2-hydroxyphenyl)methyl]methylcarbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a phenyl group, a chlorinated hydroxyphenyl moiety, and a methylcarbamate group. It is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl [(4-chloro-2-hydroxyphenyl)methyl]methylcarbamate typically involves the reaction of 4-chloro-2-hydroxybenzyl alcohol with phenyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: Phenyl [(4-chloro-2-hydroxyphenyl)methyl]methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-chloro-2-hydroxybenzaldehyde, while reduction may produce 4-chloro-2-hydroxybenzyl alcohol.

Scientific Research Applications

Phenyl [(4-chloro-2-hydroxyphenyl)methyl]methylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl [(4-chloro-2-hydroxyphenyl)methyl]methylcarbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby affecting neurotransmission.

Comparison with Similar Compounds

Phenyl [(4-chloro-2-hydroxyphenyl)methyl]methylcarbamate can be compared with other similar compounds, such as:

    Carbaryl: Another carbamate insecticide with similar structural features but different biological activities.

    Aldicarb: A carbamate pesticide known for its high toxicity and effectiveness against a wide range of pests.

    Propoxur: A carbamate insecticide used in public health and veterinary applications.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications compared to other carbamates.

Properties

CAS No.

485396-33-6

Molecular Formula

C15H14ClNO3

Molecular Weight

291.73 g/mol

IUPAC Name

phenyl N-[(4-chloro-2-hydroxyphenyl)methyl]-N-methylcarbamate

InChI

InChI=1S/C15H14ClNO3/c1-17(10-11-7-8-12(16)9-14(11)18)15(19)20-13-5-3-2-4-6-13/h2-9,18H,10H2,1H3

InChI Key

JAYGWOMQGJLJAG-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=C(C=C(C=C1)Cl)O)C(=O)OC2=CC=CC=C2

Origin of Product

United States

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